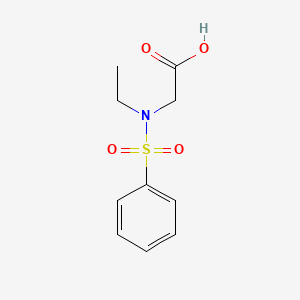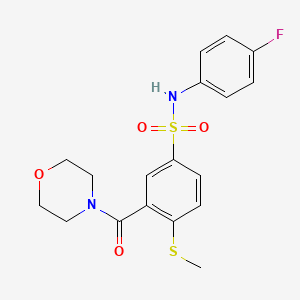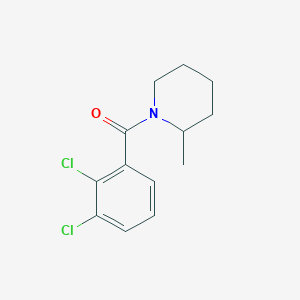
N-ethyl-N-(phenylsulfonyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-(phenylsulfonyl)glycine is a derivative of glycine, an amino acid. This compound is characterized by the presence of an ethyl group and a phenylsulfonyl group attached to the nitrogen atom of glycine. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(phenylsulfonyl)glycine typically involves the reaction of glycine with ethyl iodide and phenylsulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-N-(phenylsulfonyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The ethyl and phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong bases or acids as catalysts, along with suitable solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted glycine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-ethyl-N-(phenylsulfonyl)glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of N-ethyl-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group can influence the conformation and stability of peptides, affecting their biological activity. The compound may also participate in electron transfer reactions, contributing to its reactivity in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenylglycine: Similar in structure but lacks the ethyl group.
N-methyl-N-(phenylsulfonyl)glycine: Contains a methyl group instead of an ethyl group.
N-(phenylsulfonyl)glycine: Lacks the additional alkyl group.
Uniqueness
N-ethyl-N-(phenylsulfonyl)glycine is unique due to the presence of both an ethyl group and a phenylsulfonyl group, which confer distinct chemical properties
Propriétés
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-2-11(8-10(12)13)16(14,15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZQEFRBNJEGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-N-(2-furylmethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4875881.png)
![2-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4875884.png)

![{4-[({[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonothioyl)amino]phenyl}acetic acid](/img/structure/B4875912.png)
![(5E)-1-(4-bromophenyl)-5-[(3,5-dichloro-4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4875915.png)
![methyl 4-ethyl-5-methyl-2-[({2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4875929.png)
![1-[(3,5-dimethylphenoxy)methyl]-N-[2-(dipentylamino)-1-methylethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4875947.png)
![2-(1H-indol-3-yl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4875955.png)
![N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3-METHOXYPHENYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4875963.png)
![1-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B4875970.png)
![4-{[3-(Cyclopentylcarbamoyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4875979.png)
![[3-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] furan-2-carboxylate](/img/structure/B4875983.png)
![N-[4-chloro-3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]butanamide](/img/structure/B4875991.png)
